molecular formula C15H14ClNO3 B2668919 phenyl N-(3-chloro-4-methoxybenzyl)carbamate CAS No. 692733-08-7

phenyl N-(3-chloro-4-methoxybenzyl)carbamate

Cat. No.: B2668919
CAS No.: 692733-08-7
M. Wt: 291.73
InChI Key: OEVWESKDNKRBCO-UHFFFAOYSA-N
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Description

Phenyl N-(3-chloro-4-methoxybenzyl)carbamate is a synthetic carbamate derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a carbamate group (-O-CO-NH-) linking a phenyl ring to a 3-chloro-4-methoxybenzyl group. The carbamate functional group is a well-established motif in drug discovery due to its high proteolytic stability, ability to penetrate cell membranes, and structural resemblance to a peptide bond, making it a valuable isostere in the design of enzyme inhibitors and peptidomimetics . Carbamate-containing compounds are prevalent in a wide range of therapeutic areas. They are found in several approved drugs acting as cholinesterase inhibitors for neurodegenerative diseases, protease inhibitors for HIV, anticancer agents , and anticonvulsants . The specific substitution pattern on the benzyl group of this compound, featuring chloro and methoxy substituents, is a common pharmacophore in medicinal chemistry, suggesting potential for diverse research applications. The mechanism of action for any biological activity is highly dependent on the specific research context. Generally, carbamates can act as covalent inhibitors by carbamylating the active site serine of enzymes such as serine hydrolases or proteases . This reagent may serve as a key chemical building block for the synthesis of more complex molecules, or as a pharmacological probe to study enzyme function and signal transduction pathways. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

phenyl N-[(3-chloro-4-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-14-8-7-11(9-13(14)16)10-17-15(18)20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVWESKDNKRBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(3-chloro-4-methoxybenzyl)carbamate typically involves the reaction of phenyl isocyanate with 3-chloro-4-methoxybenzyl alcohol. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl N-(3-chloro-4-methoxybenzyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates or thiocarbamates.

Scientific Research Applications

Medicinal Chemistry Applications

Phenyl N-(3-chloro-4-methoxybenzyl)carbamate belongs to the class of carbamate compounds, which are recognized for their diverse biological activities. The carbamate moiety is a vital structural element in many pharmaceuticals, influencing their pharmacokinetics and pharmacodynamics.

Anticancer Activity

Research has indicated that carbamate derivatives can exhibit anticancer properties. For instance, related compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of this compound may enhance its efficacy against certain cancer types by modulating enzyme activity involved in cancer progression .

Neuropharmacology

Carbamates are also studied for their neuroprotective effects. They can act as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. The introduction of specific substituents, such as the methoxy group in this compound, may improve selectivity and potency against target enzymes .

Antimicrobial Properties

The antimicrobial potential of carbamates has been documented, with various derivatives demonstrating effectiveness against a range of bacterial and fungal pathogens. The chlorinated aromatic ring in this compound could contribute to enhanced antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic pathways .

Synthetic Methodologies

The synthesis of this compound involves several key steps that can be optimized for yield and purity.

General Synthetic Routes

The typical synthesis involves the reaction of phenol derivatives with chloroformate reagents under basic conditions. This process can be fine-tuned by adjusting reaction parameters such as temperature, solvent choice, and the presence of catalysts to maximize the formation of the desired carbamate .

Green Chemistry Approaches

Recent advancements advocate for greener synthetic methods that minimize waste and energy consumption. For instance, solvent-free reactions or the use of biodegradable solvents have been explored to synthesize similar carbamates efficiently while adhering to environmental sustainability principles .

Case Studies and Experimental Findings

Several studies have documented the synthesis and characterization of this compound and its derivatives.

Characterization Techniques

The compound has been characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography. These methods confirm the structural integrity and purity of synthesized products, providing insights into molecular interactions that may influence biological activity .

Biological Assays

In vitro assays have been employed to evaluate the biological activity of this compound against various cancer cell lines and microbial strains. Results indicate a dose-dependent response, highlighting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of phenyl N-(3-chloro-4-methoxybenzyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The chlorine and methoxy substituents may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations :

  • Comparatively, 4-trifluoromethyl groups (e.g., in compound 4c) exhibit stronger cholinesterase inhibition due to increased electron withdrawal and lipophilicity .
  • Methoxy vs. Hydroxy : The 4-methoxy group in the target compound may confer higher metabolic stability compared to hydroxylated analogues (e.g., 4-hydroxybenzyl derivatives), which are prone to glucuronidation .

Physicochemical Properties

Lipophilicity (log k) is a critical parameter for drug bioavailability. Comparable carbamates with chloro and alkoxy substituents exhibit the following ranges:

Compound Class log k Range Methodology Reference
4-Chloro-2-(arylaminocarbonyl)phenyl carbamates 2.15–3.80 HPLC
Halogenated salicylanilide carbamates 1.50–4.20 Calculated

The target compound’s log k is hypothesized to fall within 2.50–3.00 due to the balance between the chloro (lipophilic) and methoxy (moderately polar) groups.

Biological Activity

Phenyl N-(3-chloro-4-methoxybenzyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H16ClNO3
  • Molecular Weight : 303.76 g/mol
  • CAS Number : 199435-04-6

The compound features a carbamate functional group, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For example, carbamates are known to interact with acetylcholinesterase (AChE), which is significant in neuropharmacology.
  • Antioxidant Activity : Some studies suggest that carbamate derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : The presence of halogen substituents, such as chlorine, often enhances the antimicrobial efficacy of compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of substituents on the aromatic ring and the carbamate moiety:

  • Chlorine Substitution : The chlorine atom at the 3-position significantly influences the compound's biological activity by enhancing lipophilicity and facilitating membrane permeability.
  • Methoxy Group : The methoxy group at the 4-position may contribute to increased solubility and stability, potentially improving the pharmacokinetic profile.

Biological Activity Data

Activity TypeObserved EffectReference
AChE InhibitionIC50 = 0.09 μM
Antioxidant ActivityProtects PC12 cells from H2O2 damage
Antimicrobial EfficacyEffective against various pathogens

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. The protective effect was dose-dependent, indicating its potential as a neuroprotective agent in neurodegenerative diseases.
  • Anticancer Potential : Research into similar carbamate derivatives has shown promise in anticancer applications. For instance, compounds with similar structures have been found to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
  • Fungitoxicity : Another study highlighted the fungitoxic properties of carbamate derivatives, suggesting that this compound may be effective against fungal pathogens, making it a candidate for agricultural applications .

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